

The Photophysical Profile of Coumarin 480: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin 480

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Coumarin 480, also known as 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano-[6,7,8-ij]quinolizin-11-one, is a highly fluorescent laser dye renowned for its performance in the blue-green region of the spectrum.[1][2] Its robust photophysical characteristics, including a high fluorescence quantum yield and significant Stokes shift, make it a valuable tool in a variety of scientific applications, from laser technology to biological imaging.[1] This technical guide provides an in-depth overview of the core photophysical properties of **Coumarin 480**, details the experimental protocols for their measurement, and illustrates key concepts through diagrams.

Core Photophysical Properties

The photophysical behavior of **Coumarin 480** is profoundly influenced by its molecular structure and the surrounding solvent environment.[3][4] As a member of the coumarin family, it exhibits a significant change in dipole moment upon excitation, leading to a large separation between its absorption and fluorescence spectra, known as the Stokes shift.[1] The fluorescence quantum yield of many coumarin dyes is often high, approaching unity in some cases.[1]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of **Coumarin 480** in various solvents. These values are critical for selecting the appropriate solvent for specific applications

and for understanding the dye's behavior at a molecular level.

Table 1: Absorption and Emission Maxima of **Coumarin 480** in Various Solvents

Solvent	Absorption Maximum (λ_{abs} , nm)	Emission Maximum (λ_{em} , nm)
Cyclohexane	361	407
Ethyl Acetate	-	432
Acetonitrile	380	450, 458
Ethanol	387, 389	473, 446
50% Ethanol	396	477
Water	396	489
Methanol	390	-
DMF	389	-

Data sourced from Exciton, Inc.[[2](#)]

Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of **Coumarin 480** in Various Solvents

Solvent	Quantum Yield (Φ_f)	Lifetime (τ_f , ns)
Cyclohexane	1.05	2.6
Ethyl Acetate	0.70	-
Acetonitrile	0.91, 0.59	3.3 (in DMF)
Ethanol	0.95, 0.74, 0.93, 0.58, 0.99, 1.04, 0.764	4.5
50% Ethanol	1.02	-
Water	0.66	5.9
Methanol	0.87	-
DMF	0.79	-

Data sourced from Exciton, Inc.[2]

Experimental Protocols

The characterization of the photophysical properties of **Coumarin 480** involves a series of spectroscopic measurements. The following are generalized experimental protocols for determining the key parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **Coumarin 480** in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
- **Absorption Spectrum:** Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-500 nm). The wavelength of maximum absorbance (λ_{abs}) is determined from the peak of the spectrum.

- **Emission Spectrum:** Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at or near its absorption maximum (λ_{abs}). The emission is scanned over a longer wavelength range (e.g., 400-600 nm) to capture the entire fluorescence profile. The wavelength of maximum emission (λ_{em}) is identified from the peak of the spectrum.[5]
[6]

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

- **Reference Standard:** Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to **Coumarin 480** (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.94$).[7]
- **Absorbance Matching:** Prepare solutions of the reference standard and **Coumarin 480** in the same solvent with matched absorbances at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.
- **Fluorescence Spectra:** Measure the fluorescence spectra of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
- **Data Analysis:** Integrate the area under the corrected emission spectra for both the sample and the reference. The quantum yield of the sample ($\Phi_{f, \text{sample}}$) is calculated using the following equation:

$$\Phi_{f, \text{sample}} = \Phi_{f, \text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$$

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

- **Instrumentation:** Utilize a time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) system.
- **Excitation:** Excite the sample with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) at a wavelength corresponding to the absorption band of **Coumarin 480**.
- **Data Acquisition:** Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.
- **Data Analysis:** The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime (τ_f). For a single exponential decay, the intensity $I(t)$ at time t is given by:

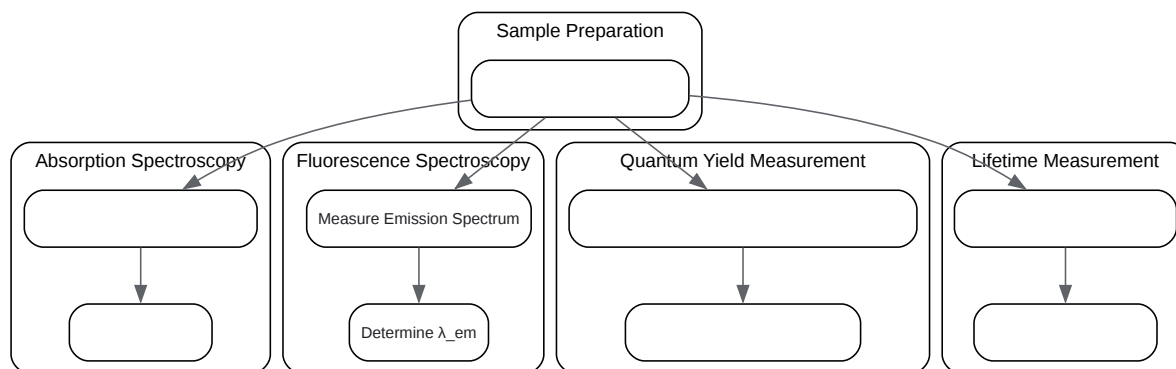
$$I(t) = I_0 * \exp(-t / \tau_f)$$

where I_0 is the intensity at time $t=0$.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like **Coumarin 480**.

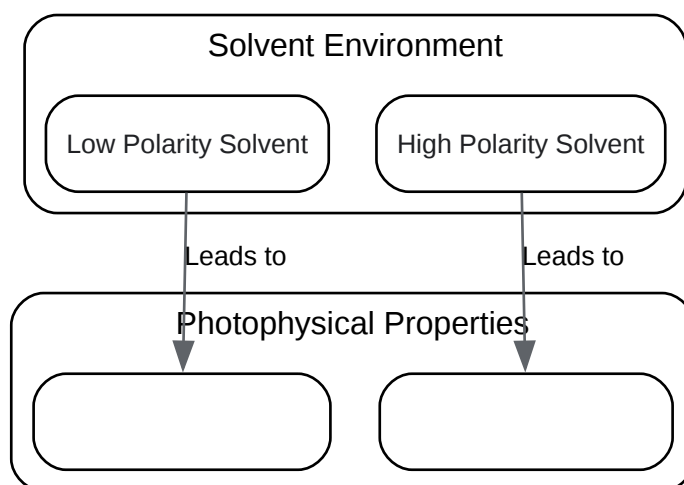


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Caption: Workflow for photophysical characterization of **Coumarin 480**.

Influence of Solvent Polarity on Photophysical Properties

Coumarin dyes, including **Coumarin 480**, often exhibit solvatochromism, where their absorption and emission spectra shift with changes in solvent polarity. This is due to the change in the dipole moment of the dye upon excitation and the differential stabilization of the ground and excited states by the solvent. In many cases, an increase in solvent polarity leads to a red-shift (shift to longer wavelengths) in the emission spectrum.



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Caption: Effect of solvent polarity on **Coumarin 480**'s emission spectrum.

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